(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]-3-methylbutanoate
(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]-3-methylbutanoate
Leu-Val is a dipeptide formed L-leucine and L-valine residues. It has a role as a metabolite. It derives from a L-leucine and a L-valine.
Brand Name:
Vulcanchem
CAS No.:
13588-95-9
VCID:
VC0084083
InChI:
InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1
SMILES:
CC(C)CC(C(=O)NC(C(C)C)C(=O)[O-])[NH3+]
Molecular Formula:
C11H22N2O3
Molecular Weight:
230.3 g/mol
(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]-3-methylbutanoate
CAS No.: 13588-95-9
Main Products
VCID: VC0084083
Molecular Formula: C11H22N2O3
Molecular Weight: 230.3 g/mol
CAS No. | 13588-95-9 |
---|---|
Product Name | (2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]-3-methylbutanoate |
Molecular Formula | C11H22N2O3 |
Molecular Weight | 230.3 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-azaniumyl-4-methylpentanoyl]amino]-3-methylbutanoate |
Standard InChI | InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1 |
Standard InChIKey | MDSUKZSLOATHMH-IUCAKERBSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)[O-])[NH3+] |
SMILES | CC(C)CC(C(=O)NC(C(C)C)C(=O)[O-])[NH3+] |
Canonical SMILES | CC(C)CC(C(=O)NC(C(C)C)C(=O)[O-])[NH3+] |
Description | Leu-Val is a dipeptide formed L-leucine and L-valine residues. It has a role as a metabolite. It derives from a L-leucine and a L-valine. |
PubChem Compound | 6993115 |
Last Modified | Nov 11 2021 |
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